molecular formula C16H15N3O4S B12188160 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12188160
M. Wt: 345.4 g/mol
InChI Key: AXYFQHGSQFDVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound integrates a 7-methoxy-4-methylcoumarin moiety linked via an acetamide group to a 5-methyl-1,3,4-thiadiazole ring. The coumarin unit is known for its photophysical and bioactive properties, while the 1,3,4-thiadiazole scaffold is recognized for its role in medicinal chemistry, particularly in antitumor and antimicrobial agents .

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H15N3O4S/c1-8-11-5-4-10(22-3)6-13(11)23-15(21)12(8)7-14(20)17-16-19-18-9(2)24-16/h4-6H,7H2,1-3H3,(H,17,19,20)

InChI Key

AXYFQHGSQFDVHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=NN=C(S3)C

Origin of Product

United States

Biological Activity

The compound 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of coumarin and thiadiazole, which has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant properties. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 7-methoxy-4-methylcoumarin with 5-methyl-1,3,4-thiadiazole in the presence of acetic anhydride. The resulting product is characterized by its unique structural features that contribute to its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various derivatives of coumarin and thiadiazole. For instance, a study using the MCF-7 breast cancer cell line demonstrated that certain derivatives exhibited significant cytotoxic effects. The compound was tested alongside others, revealing moderate to strong anticancer activity at concentrations as low as 0.001–0.1 µM .

Table 1: Anticancer Activity Against MCF-7 Cell Line

Compound IDIC50 (µM)Notes
D-10.007Strong activity
D-60.01Moderate activity
D-150.05Moderate activity
D-160.1Mild activity

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various Gram-positive and Gram-negative bacteria as well as fungal strains. Electron-withdrawing groups such as chlorine and bromine at the para position significantly enhanced the antimicrobial potential against these pathogens .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.5 µg/mL
Candida albicans0.75 µg/mL

Antioxidant Potential

The antioxidant capacity was evaluated through various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging ability, suggesting its potential use in preventing oxidative stress-related diseases .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the coumarin and thiadiazole rings can enhance biological activity. For example:

  • Electron-donating groups (e.g., -OCH₃) at the para position improve anticancer and antioxidant activities.
  • Electron-withdrawing groups (e.g., -Cl or -Br) enhance antimicrobial properties against both bacterial and fungal strains .

Case Studies

A notable case study involved the evaluation of a series of novel derivatives based on this compound structure against resistant strains of Mycobacterium tuberculosis. The synthesized thiadiazole derivatives showed promising results with MIC values lower than those of standard drugs used in tuberculosis treatment .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Coumarin-Thiadiazole Hybrids

Compounds combining coumarin and thiadiazole units are prevalent in drug discovery. For example:

  • N-[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl]amide derivatives (): Synthesized via solvent-free methods, these derivatives emphasize the role of coumarin’s methoxy group in enhancing reactivity. The target compound’s 7-methoxy-4-methylcoumarin moiety may similarly influence electronic properties and binding interactions .
  • N-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl)-6-methoxy-2-oxochromene-3-carboxamide (): This sulfonamide-linked coumarin-thiadiazole hybrid highlights the versatility of acetamide bridges in modulating solubility and bioactivity .

Thiadiazole-Acetamide Derivatives

Key analogs include:

  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[(8-methyl-2H-triazinoindol-3-yl)thio]acetamide (): Replacing the coumarin unit with a triazinoindole system demonstrates how heterocyclic variations affect pharmacological profiles. The target compound’s coumarin core may confer distinct photochemical properties .
  • Anticonvulsant-active 1,3,4-thiadiazoles (): Derivatives like N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluorobenzothiazol-2-yl)amino]acetamide show 100% effectiveness in seizure inhibition, underscoring the acetamide-thiadiazole motif’s therapeutic relevance .

Thiazolidinone-Acetamide Analogs

Compounds with thiazolidinone cores, such as:

  • 2-{[5-(2-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (): Features a methoxybenzylidene substituent on the thiazolidinone ring, comparable to the target compound’s coumarin group. Such structural motifs enhance π-π stacking in molecular recognition .
  • N-(4-Fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxothiazolidin-3-yl}aminoacetamide (): Lower yields (53%) and moderate melting points (155–156°C) suggest sensitivity to steric and electronic effects from nitro groups .

Comparative Data Tables

Table 1: Physical Properties of Selected Thiadiazole-Acetamide Derivatives

Compound ID Substituents on Thiadiazole Yield (%) Melting Point (°C) Bioactivity (If Reported) Reference
Target Compound 5-Methyl, coumarin-linked N/A N/A N/A -
5e () 4-Chlorobenzylthio 74 132–134 Not reported
5h () Benzylthio 88 133–135 Not reported
Anticonvulsant derivative () 4-Nitrophenyl N/A N/A 100% seizure inhibition (MES)

Table 2: Coumarin-Containing Analogs

Compound ID Coumarin Substituents Linked Group Key Feature Reference
Target Compound 7-Methoxy-4-methyl 5-Methyl-1,3,4-thiadiazole Acetamide bridge -
derivative 8-Methoxy Thiazole-2-yl Solvent-free synthesis
compound 6-Methoxy-2-oxo Sulfamoylphenyl Sulfonamide linkage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.